

# Daprodustat for Anemia in Chronic Kidney Disease: A Comparative Meta-Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of clinical trials on **Daprodustat**, an oral hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor, for the treatment of anemia in patients with chronic kidney disease (CKD). It offers an objective comparison with alternative therapies, supported by quantitative data from multiple studies.

#### **Executive Summary**

**Daprodustat** has emerged as a viable oral alternative to traditional erythropoiesis-stimulating agents (ESAs) for managing anemia in both non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patients. Meta-analyses of randomized controlled trials demonstrate that **Daprodustat** is effective in increasing and maintaining hemoglobin levels, with a safety profile that is generally comparable to ESAs. Notably, **Daprodustat** offers a different mechanism of action that involves the regulation of iron metabolism. This guide synthesizes findings on its efficacy and safety compared to ESAs and other HIF-PHI inhibitors.

### Comparison of Daprodustat with Alternative Treatments

The primary alternatives to **Daprodustat** for anemia in CKD include injectable ESAs, such as Epoetin alfa and Darbepoetin alfa, and other oral HIF-PHI inhibitors like Roxadustat and Vadadustat.



Meta-analyses consistently show that **Daprodustat** is non-inferior to recombinant human erythropoietin (rhEPO) in increasing and maintaining hemoglobin levels in both NDD-CKD and DD-CKD patients.[1][2][3] Compared to a placebo, **Daprodustat** significantly increases hemoglobin levels.[1][4]

A key differentiator for **Daprodustat** lies in its effect on iron metabolism. Studies have shown that **Daprodustat** can improve iron availability for erythropoiesis.[5] Specifically, it has been shown to significantly decrease hepcidin and ferritin levels while increasing total iron-binding capacity (TIBC).[2][3][4]

In terms of cardiovascular safety, a critical consideration in the CKD population, meta-analyses have reported no significant difference in the incidence of major adverse cardiovascular events (MACE) between **Daprodustat** and rhEPO.[2] One meta-analysis even suggested a significantly lower incidence of MACE in the DD-CKD subgroup treated with **Daprodustat** compared to rhEPO.[2] The incidence of serious adverse events (SAEs) with **Daprodustat** was found to be comparable to placebo and significantly lower than with rhEPO in one meta-analysis.[1]

When compared with other HIF-PHI inhibitors, network meta-analyses suggest that **Daprodustat**, Roxadustat, and Vadadustat are broadly comparable in terms of efficacy and cardiovascular safety.[6][7] However, some studies indicate that Roxadustat may be more effective at raising hemoglobin levels, while **Daprodustat** may have a better impact on optimizing iron metabolism in DD-CKD patients.[8][9]

#### **Quantitative Data Summary**

The following tables summarize the quantitative data from meta-analyses comparing **Daprodustat** with placebo and rhEPO.

## Table 1: Efficacy of Daprodustat vs. Placebo in CKD Patients with Anemia



Outcome Measure	Patient Population	Mean Difference (MD) / Weighted Mean Difference (WMD) [95% CI]	p-value	Reference
Change in Hemoglobin (g/dL)	NDD-CKD	1.73 [0.34 to 3.12]	0.01	[1]
Change in Hemoglobin (g/dL)	DD-CKD	1.88 [0.68 to 3.09]	0.002	[1]
Change in Hemoglobin (g/dL)	CKD (Combined)	1.29 [0.96 to 1.62]	< 0.00001	[4]
Change in Transferrin (g/dL)	CKD (Combined)	0.67 [0.45 to 0.89]	< 0.00001	[4]
Change in TIBC (μg/dL)	CKD (Combined)	9.97 [6.07 to 13.8]	< 0.00001	[4]
Change in Hepcidin (µg/L)	CKD (Combined)	-76.1 [-91.8 to -60.3]	< 0.00001	[4]
Change in Ferritin (μg/L)	CKD (Combined)	-63.6 [-96.6 to -30.7]	0.0002	[4]

CI: Confidence Interval; NDD-CKD: Non-Dialysis-Dependent Chronic Kidney Disease; DD-CKD: Dialysis-Dependent Chronic Kidney Disease; TIBC: Total Iron-Binding Capacity.

## Table 2: Efficacy of Daprodustat vs. rhEPO in CKD Patients with Anemia



Outcome Measure	Patient Population	Mean Difference (MD) [95% CI]	p-value	Reference
Change in Hemoglobin (g/dL)	NDD-CKD	0.05 [-0.49 to 0.59]	0.86	[1]
Change in Hemoglobin (g/dL)	DD-CKD	0.12 [-0.28 to 0.52]	0.55	[1]
Change in Hemoglobin (g/dL)	NDD-CKD	-0.01 [-0.38 to 0.35]	0.95	[2][3]
Change in Hemoglobin (g/dL)	DD-CKD	0.10 [-0.13 to 0.34]	0.50	[2]

CI: Confidence Interval; NDD-CKD: Non-Dialysis-Dependent Chronic Kidney Disease; DD-CKD: Dialysis-Dependent Chronic Kidney Disease.

## Table 3: Safety of Daprodustat vs. Placebo and rhEPO in CKD Patients with Anemia



Outcome Measure	Comparator	Patient Population	Risk Ratio (RR) [95% CI]	p-value	Reference
Serious Adverse Events (SAEs)	Placebo	NDD-CKD	1.09 [0.26 to 4.68]	0.91	[1]
Serious Adverse Events (SAEs)	Placebo	DD-CKD	0.79 [0.26 to 2.43]	0.68	[1]
Serious Adverse Events (SAEs)	rhEPO	NDD-CKD	0.71 [0.52 to 0.97]	0.03	[1]
Serious Adverse Events (SAEs)	rhEPO	DD-CKD	0.60 [0.42 to 0.87]	0.007	[1]
Major Adverse Cardiovascul ar Events (MACE)	rhEPO	DD-CKD	0.89 [0.89 to 0.98]	0.02	[2]
Myocardial Infarction (MI)	rhEPO	DD-CKD	0.74 [0.59 to 0.92]	0.006	[2]

CI: Confidence Interval; NDD-CKD: Non-Dialysis-Dependent Chronic Kidney Disease; DD-CKD: Dialysis-Dependent Chronic Kidney Disease.

### **Experimental Protocols**



The meta-analyses included in this guide are based on data from multiple randomized controlled trials (RCTs). The general methodology for these meta-analyses involved a systematic search of medical databases such as PubMed, Embase, and the Cochrane Library to identify relevant RCTs.

Inclusion criteria for the individual trials typically included:

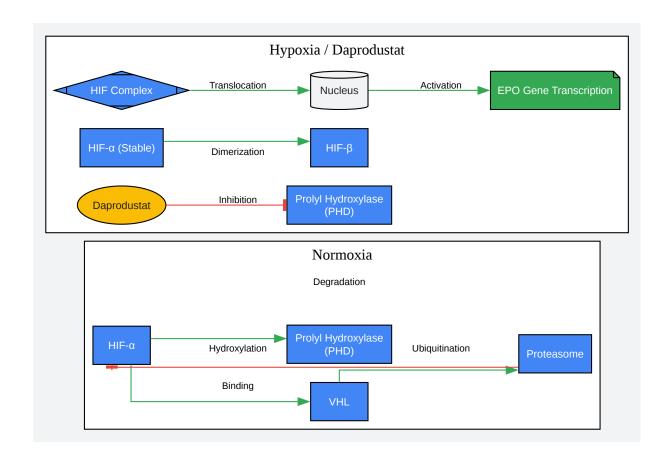
- Study Design: Randomized controlled trials.
- Participants: Adult patients with anemia associated with CKD, including both non-dialysis and dialysis-dependent populations.
- Intervention: Daprodustat at various doses.
- Comparator: Placebo or active control (typically recombinant human erythropoietin).
- Outcomes: Efficacy measures (e.g., change in hemoglobin, iron metabolism parameters) and safety measures (e.g., adverse events, serious adverse events, MACE).

Data Extraction and Analysis: Two independent reviewers typically extracted data from the included studies. The primary outcomes of interest were the mean change in hemoglobin from baseline and the incidence of adverse events. For continuous outcomes, the mean difference or weighted mean difference was calculated. For dichotomous outcomes, the risk ratio was calculated. A random-effects model was generally used for pooling the data to account for heterogeneity between studies.

For detailed experimental protocols of the individual clinical trials, it is recommended to consult the publications of the primary studies included in the cited meta-analyses.

# Visualizations Signaling Pathway



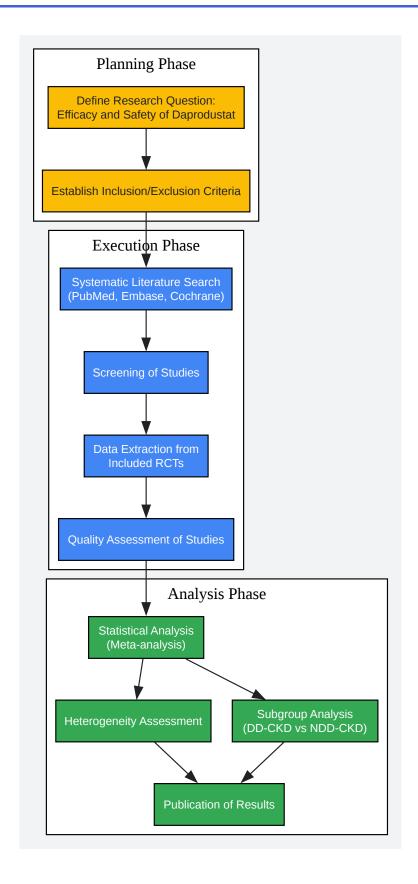


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Caption: Mechanism of action of **Daprodustat** on the HIF pathway.

#### **Experimental Workflow**





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Caption: General workflow for a meta-analysis of clinical trials.



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#### References

- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Evaluating the safety and efficacy of daprodustat for anemia of chronic kidney disease: a meta-analysis of randomized clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Efficacy and Safety of Daprodustat Vs rhEPO for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis [frontiersin.org]
- 4. Effect of daprodustat on anemia in patients with chronic kidney disease: a meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Daprodustat for anemia: a 24-week, open-label, randomized controlled trial in participants with chronic kidney disease PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations Analysis Group [analysisgroup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
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